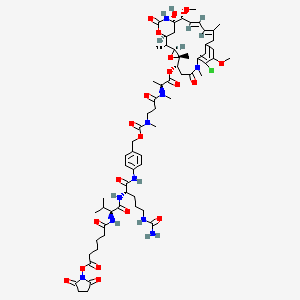

SC-VC-PAB-N-Me-L-Ala-Maytansinol

Description

BenchChem offers high-quality SC-VC-PAB-N-Me-L-Ala-Maytansinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about SC-VC-PAB-N-Me-L-Ala-Maytansinol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C65H89ClN10O20 |

|---|---|

Molecular Weight |

1365.9 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[[3-[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexanoate |

InChI |

InChI=1S/C65H89ClN10O20/c1-36(2)56(71-49(77)19-12-13-20-54(82)96-76-51(79)25-26-52(76)80)59(84)70-43(17-15-28-68-61(67)86)58(83)69-42-23-21-40(22-24-42)35-92-63(88)73(7)29-27-50(78)74(8)39(5)60(85)94-48-33-53(81)75(9)44-31-41(32-45(90-10)55(44)66)30-37(3)16-14-18-47(91-11)65(89)34-46(93-62(87)72-65)38(4)57-64(48,6)95-57/h14,16,18,21-24,31-32,36,38-39,43,46-48,56-57,89H,12-13,15,17,19-20,25-30,33-35H2,1-11H3,(H,69,83)(H,70,84)(H,71,77)(H,72,87)(H3,67,68,86)/b18-14+,37-16+/t38-,39+,43+,46+,47-,48+,56+,57+,64+,65+/m1/s1 |

InChI Key |

NHXRUZDRXYIEFH-FZFOBTKRSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCN(C)C(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCC(=O)ON6C(=O)CCC6=O)C)\C)OC)(NC(=O)O2)O |

Canonical SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCN(C)C(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCC(=O)ON6C(=O)CCC6=O)C)C)OC)(NC(=O)O2)O |

Origin of Product |

United States |

mechanism of action of maytansinol ADC payloads

An In-depth Technical Guide on the Core Mechanism of Action of Maytansinol ADC Payloads

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action for maytansinoid payloads used in Antibody-Drug Conjugates (ADCs). It details the molecular interactions, cellular processes, and key experimental methodologies used to characterize these potent anti-cancer agents.

Core Mechanism of Action

Maytansinoid ADCs leverage the specificity of a monoclonal antibody (mAb) to deliver a highly potent cytotoxic maytansinoid payload, such as DM1 (Mertansine) or DM4 (Ravtansine), directly to cancer cells expressing a target antigen.[1][2] The overarching mechanism involves a multi-step process beginning with targeted binding and culminating in apoptotic cell death.[3][4]

Binding, Internalization, and Trafficking

The process begins when the mAb component of the ADC binds specifically to its cognate antigen on the surface of a cancer cell.[1][3] This binding event triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the entire ADC-antigen complex, forming an endosome.[2][4] The ADC is then trafficked through the endosomal-lysosomal pathway.[4] The rate and extent of this internalization are critical for the ADC's efficacy.[1]

Linker Cleavage and Payload Release

Once inside the cell, the ADC is transported to lysosomes, which are acidic organelles containing a variety of degradative enzymes.[4][5] Within the lysosome, the linker connecting the antibody to the maytansinoid payload is cleaved.[1] The nature of the linker is a key design element of the ADC.[6]

-

Cleavable Linkers: These are designed to be sensitive to the lysosomal environment. Examples include hydrazone linkers, which are acid-labile, and peptide linkers (e.g., valine-citrulline), which are substrates for lysosomal proteases like Cathepsin B.[7] Cleavable linkers release the payload in its most potent, unmodified, or near-unmodified form.[8]

-

Non-Cleavable Linkers: These linkers, such as a stable thioether linker (e.g., SMCC), are not readily cleaved.[1] Instead, the entire antibody must be proteolytically degraded to release the payload, which remains attached to the linker and a single amino acid (typically lysine).[9]

The released maytansinoid metabolite then escapes the lysosome and enters the cytoplasm to engage its intracellular target.[2][4]

Microtubule Disruption and Mitotic Arrest

Maytansinoids are highly potent inhibitors of microtubule dynamics.[1][10] Their mechanism of action is distinct from other microtubule-targeting agents like taxanes (which stabilize microtubules) and vinca alkaloids.[1] Maytansinoids bind to tubulin, the protein subunit of microtubules, at a site on β-tubulin near the vinca alkaloid binding domain.[10][11] This binding event suppresses microtubule dynamics by inhibiting the polymerization of tubulin into microtubules.[1][12] The disruption of the microtubule network has profound consequences for the cell, particularly during cell division. It prevents the formation of a functional mitotic spindle, a critical structure for separating chromosomes.[1] This failure leads to cell cycle arrest in the G2/M phase, an event that ultimately triggers programmed cell death.[9][11]

Induction of Apoptosis

The sustained mitotic arrest caused by maytansinoid-induced microtubule disruption activates the mitotic checkpoint, a cellular surveillance mechanism.[1] Unable to properly align chromosomes and complete mitosis, the cell initiates the intrinsic apoptotic pathway. This leads to the activation of caspases and other effector proteins that execute cell death, resulting in the selective elimination of the targeted cancer cell.

The Bystander Effect

Certain maytansinoid ADCs, particularly those with cleavable linkers, can induce a "bystander effect".[8][11] After the payload is released within the target antigen-positive (Ag+) cell, if the metabolite is sufficiently membrane-permeable (often meaning more hydrophobic or less charged), it can diffuse out of the cell and into the surrounding microenvironment.[13][14] This released payload can then enter and kill adjacent antigen-negative (Ag-) tumor cells that would otherwise not be targeted by the ADC.[8][11] This bystander killing is a crucial feature for treating heterogeneous tumors where not all cells express the target antigen.[14] ADCs with non-cleavable linkers release a charged metabolite (e.g., lysine-SMCC-DM1) that is generally not membrane-permeable and therefore does not induce a significant bystander effect.[9][13]

Quantitative Data

The potency of maytansinoid payloads and their ADCs is characterized by their binding affinity to tubulin and their cytotoxicity against cancer cell lines.

Table 1: Tubulin Binding Affinity

| Compound | Target | Apparent KD (µM) | Method |

| Maytansine | Soluble Tubulin | 0.86 ± 0.2 | Tryptophan Fluorescence Quenching |

| S-methyl DM1 | Soluble Tubulin | 0.93 ± 0.2 | Tryptophan Fluorescence Quenching |

| Tritiated S-methyl DM1 | Microtubules | 0.1 ± 0.05 | Radioligand Binding |

| [5][15] |

Table 2: In Vitro Cytotoxicity of Maytansinoids and Maytansinoid ADCs

| Agent | Cell Line | Target | IC50 |

| Trastuzumab-Maytansinoid ADC | MDA-MB-361 | HER2 | 1.6 nM (payload conc.) |

| Free DM1 | Panc1 (Pancreatic) | Tubulin | 6.64 nM |

| Free DM1 | BxPC-3 (Pancreatic) | Tubulin | 2.07 nM |

| Free DM1 | FG (Pancreatic) | Tubulin | 2.25 nM |

| Zt/g4-DM1 (ADC) | BxPC-3 (Pancreatic) | RON | 120 nM (equiv. DM1) |

| Maytansine | Various | Tubulin | Sub-nanomolar range |

| STRO-001 (ADC) | Various NHL lines | CD74 | Sub-nanomolar to nanomolar range |

| [1][11][16][17] |

Key Experimental Protocols

In Vitro Cytotoxicity Assay (MTT-based)

This protocol determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).

-

Cell Seeding: Seed antigen-positive cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000–10,000 cells/well) in 50 µL of culture medium. Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.[13]

-

ADC Treatment: Prepare serial dilutions of the maytansinoid ADC in culture medium. Add 50 µL of the diluted ADC solutions to the appropriate wells. Include control wells with medium only (no cells/blank) and cells with medium but no ADC (vehicle control).[13]

-

Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-144 hours) at 37°C with 5% CO₂.[13]

-

MTT Addition: Add 10-20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 1-4 hours at 37°C. Live, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16][18]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[16][18] Incubate overnight at 37°C in a humidified atmosphere.[18]

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[13][16]

-

Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate cell viability as a percentage relative to the vehicle control. Plot the percent viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]

Cell Cycle Analysis via Flow Cytometry

This protocol is used to confirm that the maytansinoid payload induces G2/M cell cycle arrest.

-

Cell Treatment: Seed cells in 6-well plates and treat with the maytansinoid ADC at a concentration around its IC50 for a specified time (e.g., 18-24 hours). Include an untreated control.

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells by centrifugation (e.g., 200 x g, 5 min) in ice-cold phosphate-buffered saline (PBS).[14]

-

Fixation: Resuspend the cell pellet (e.g., 2 x 10⁶ cells) in 1 mL of ice-cold PBS. While gently vortexing, slowly add the cell suspension dropwise into a tube containing cold 70% ethanol (e.g., 9 mL) for fixation.[14] Incubate at 4°C for at least 2 hours (can be stored longer).[14]

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI, a DNA intercalating dye) and RNase A (to prevent staining of double-stranded RNA). A typical solution is PBS with 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 (for permeabilization).[19]

-

Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature, protected from light.[14]

-

Data Acquisition: Analyze the samples on a flow cytometer. The PI fluorescence intensity, which is proportional to DNA content, is measured.[19]

-

Analysis: Gate on single cells to exclude doublets. Generate a histogram of DNA content (PI fluorescence). Cells in G0/G1 phase will have 2N DNA content, while cells in G2/M phase will have 4N DNA content. Cells in S phase will have an intermediate DNA content. Quantify the percentage of cells in each phase of the cell cycle to determine the extent of G2/M arrest in treated samples compared to controls.[19]

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a maytansinoid on the assembly of purified tubulin into microtubules.

-

Reagent Preparation: Thaw purified tubulin protein (e.g., porcine brain tubulin) and GTP solution on ice. Prepare a reaction buffer (e.g., G-PEM buffer: 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) supplemented with GTP and glycerol (a polymerization enhancer).[20]

-

Reaction Setup: In a 96-well plate, add the test compound (maytansinoid) at various concentrations.[20]

-

Initiation: Add the tubulin/GTP/buffer mixture to each well to initiate the polymerization reaction. The final tubulin concentration is typically in the µM range.[20]

-

Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the increase in absorbance (turbidity) at 340-350 nm every 30-60 seconds for 60-90 minutes. The scattering of light increases as microtubules form.[20][21]

-

Analysis: Plot absorbance versus time. The rate and extent of polymerization in the presence of the maytansinoid are compared to a vehicle control (e.g., DMSO) and known inhibitors (e.g., nocodazole) or stabilizers (e.g., paclitaxel). Maytansinoids will show a concentration-dependent inhibition of the polymerization rate and the maximum polymer mass achieved.

Visualizations

Diagram 1: Overall Mechanism of Action of a Maytansinoid ADC

Caption: Workflow of maytansinoid ADC from cell binding to apoptosis.

Diagram 2: Maytansinoid-Induced Apoptosis Pathway

Caption: Signaling cascade from mitotic arrest to apoptosis.

Diagram 3: Experimental Workflow for ADC Cytotoxicity Assay

Caption: Step-by-step workflow for a typical ADC cytotoxicity assay.

References

- 1. creative-biolabs.com [creative-biolabs.com]

- 2. news-medical.net [news-medical.net]

- 3. A reversed-phase high-performance liquid chromatography method for analysis of monoclonal antibody-maytansinoid immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. LYSOSOMAL ISOLATION PROTOCOL [protocols.io]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. Antibody Internalization Assay | Kyinno Bio [kyinno.com]

- 7. Antibody Internalization | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. bioivt.com [bioivt.com]

- 9. ricerca.unich.it [ricerca.unich.it]

- 10. protocols.io [protocols.io]

- 11. researchgate.net [researchgate.net]

- 12. LC/MS Methods for Studying Lysosomal ADC Catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 15. researchgate.net [researchgate.net]

- 16. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 17. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 19. cancer.wisc.edu [cancer.wisc.edu]

- 20. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 21. sigmaaldrich.com [sigmaaldrich.com]

The Synthesis of VC-PAB Cleavable Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The valine-citrulline p-aminobenzyl alcohol (VC-PAB) linker is a critical component in the design of modern antibody-drug conjugates (ADCs). Its susceptibility to cleavage by the lysosomal enzyme cathepsin B allows for the specific release of cytotoxic payloads within target cancer cells, enhancing therapeutic efficacy while minimizing systemic toxicity. This guide provides a comprehensive overview of the synthesis pathway for VC-PAB linkers, detailed experimental protocols, and a summary of relevant quantitative data.

Introduction to VC-PAB Linkers

The VC-PAB linker is a dipeptide-based system designed for selective cleavage within the lysosomal compartment of tumor cells.[] Cathepsin B, a protease often overexpressed in various cancers, recognizes and cleaves the amide bond between the citrulline and the p-aminobenzyl alcohol (PAB) moieties.[2] This initial cleavage event triggers a self-immolative cascade, leading to the release of the conjugated drug payload in its active form.[3] The valine-citrulline dipeptide offers a balance of stability in systemic circulation and efficient enzymatic cleavage within the target cell.[3][4]

The Synthetic Pathway

The synthesis of a complete drug-linker construct, such as the widely used maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate-payload (mc-VC-PAB-payload), is a multi-step process. The core synthesis of the VC-PAB linker itself can be approached through several routes, with a key consideration being the prevention of epimerization at the chiral centers, particularly that of citrulline.[3]

A common and improved synthetic strategy involves the initial coupling of a protected citrulline residue to the p-aminobenzyl alcohol (PAB) spacer, followed by the coupling of a protected valine. This sequence has been shown to minimize the risk of racemization.[3]

Synthesis of Protected Valine-Citrulline Dipeptide

The synthesis begins with the protection of the amino groups of L-valine and L-citrulline to prevent unwanted side reactions during peptide coupling. Common protecting groups include fluorenylmethyloxycarbonyl (Fmoc) and benzyloxycarbonyl (Cbz).[3]

Synthesis of the p-Aminobenzyl Alcohol (PAB) Spacer

The p-aminobenzyl alcohol (PAB) component serves as the self-immolative part of the linker. It is typically synthesized from p-nitrobenzyl alcohol via reduction of the nitro group to an amine.[5]

Coupling of Valine-Citrulline to the PAB Spacer

The protected dipeptide is then coupled to the PAB spacer. This is a critical step where coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are employed to facilitate amide bond formation.[3]

Introduction of the Maleimide Group and Payload Conjugation

For conjugation to antibodies via cysteine residues, a maleimide group is often introduced. This is typically achieved by reacting the deprotected N-terminus of the dipeptide with a maleimidohexanoic acid derivative.[3] Finally, the cytotoxic payload, which often contains a hydroxyl or amine functional group, is attached to the PAB alcohol via a carbamate linkage. This is frequently accomplished by activating the PAB-alcohol as a p-nitrophenyl carbonate.[6]

Experimental Protocols

The following are detailed methodologies for the key steps in the synthesis of a VC-PAB linker.

Synthesis of Fmoc-L-Citrulline-p-aminobenzyl alcohol (Fmoc-Cit-PABOH)

-

Protection of L-Citrulline: L-Citrulline is reacted with Fmoc-Cl or Fmoc-OSu in a suitable solvent system (e.g., water/THF) with a base such as sodium bicarbonate to yield Fmoc-L-Citrulline.[3]

-

Amide Bond Formation: The protected Fmoc-L-Citrulline is then coupled with 4-aminobenzyl alcohol using HATU as the coupling reagent in a solvent like DMF. N,N-Diisopropylethylamine (DIPEA) is added as a base. It is crucial to control the amount of base to prevent premature deprotection of the Fmoc group.[3]

-

Purification: The resulting Fmoc-Cit-PABOH is purified by chromatography.

Synthesis of Fmoc-L-Valine-L-Citrulline-p-aminobenzyl alcohol (Fmoc-Val-Cit-PABOH)

-

Fmoc Deprotection: The Fmoc group is removed from Fmoc-Cit-PABOH using a base such as triethylamine in DMF to yield H-Cit-PABOH.[3]

-

Peptide Coupling: The resulting amine is then coupled with Fmoc-L-Valine using a coupling reagent like HATU in DMF with DIPEA as a base to form Fmoc-Val-Cit-PABOH.[3]

-

Purification: The product is purified by chromatography.

Synthesis of Maleimidocaproyl-L-Valine-L-Citrulline-p-aminobenzyl alcohol (mc-Val-Cit-PABOH)

-

Fmoc Deprotection: The Fmoc group of Fmoc-Val-Cit-PABOH is removed as described previously to yield H-Val-Cit-PABOH.[3]

-

Maleimide Introduction: The deprotected dipeptide is reacted with an activated form of 6-maleimidohexanoic acid. This can be achieved by in situ activation with N,N'-disuccinimidyl carbonate in DMF.[3]

-

Purification: The final linker, mc-Val-Cit-PABOH, is purified by chromatography.

Payload Attachment: Synthesis of mc-Val-Cit-PAB-Payload

-

Activation of PAB-alcohol: The hydroxyl group of mc-Val-Cit-PABOH is activated, for example, by reaction with p-nitrophenyl chloroformate to form mc-Val-Cit-PABC-PNP.[6]

-

Carbamate Formation: The activated linker is then reacted with the amine or hydroxyl group of the cytotoxic payload (e.g., MMAE) to form the final drug-linker conjugate.[7]

-

Purification: The final product is purified using techniques such as chromatography to isolate the desired conjugate.[8][9]

Quantitative Data Summary

The following tables summarize key quantitative data reported for the synthesis of VC-PAB linkers and related constructs.

| Step | Reactants | Coupling Reagent | Base | Solvent | Yield (%) | Reference |

| Fmoc-Cit-PABOH Synthesis | Fmoc-L-Citrulline, 4-aminobenzyl alcohol | HATU | DIPEA | DMF | 60-65 | [3] |

| Cbz-Cit-PABOH Synthesis | Cbz-L-Citrulline, 4-aminobenzyl alcohol | HATU | - | DMF | 70-80 | [3] |

| Mc-Val-Cit-PABOH Synthesis | H-Val-Cit-PABOH, 6-maleimidohexanoic acid, N,N'-disuccinimidyl carbonate | - | TEA | DMF | 85-97 | [3] |

| Overall Yield | From L-Citrulline | - | - | - | ~50 | [3] |

Visualization of Pathways and Workflows

Synthesis Pathway of mc-VC-PAB-OH

Caption: Synthetic route for mc-Val-Cit-PABOH linker.

Enzymatic Cleavage and Payload Release

Caption: Mechanism of payload release from a VC-PAB linker.

Conclusion

The synthesis of VC-PAB cleavable linkers is a well-established yet nuanced process that is central to the development of effective antibody-drug conjugates. Careful selection of protecting groups, coupling reagents, and reaction conditions is paramount to achieving high yields and diastereoselectivity. The methodologies and data presented in this guide offer a comprehensive resource for researchers in the field of targeted cancer therapy, providing a solid foundation for the synthesis and application of this critical ADC component.

References

- 2. aacrjournals.org [aacrjournals.org]

- 3. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN104262176A - Method for preparing 4-aminobenzyl alcohol - Google Patents [patents.google.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Compact hydrophilic electrophiles enable highly efficacious high DAR ADCs with excellent in vivo PK profile - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05678J [pubs.rsc.org]

- 8. herbmedpharmacol.com [herbmedpharmacol.com]

- 9. researchgate.net [researchgate.net]

The Critical Role of the p-Aminobenzyl Alcohol Spacer in ADC Linker Technology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker, which connects the antibody to the payload, is a critical component that dictates the overall efficacy and safety of the ADC. An ideal linker must remain stable in systemic circulation to prevent premature drug release and off-target toxicity, while enabling efficient and selective payload release at the tumor site. The p-aminobenzyl alcohol (PABA) spacer, a self-immolative moiety, has become a cornerstone in the design of modern cleavable linkers, facilitating the traceless release of unmodified drug payloads within target cells. This guide provides a comprehensive technical overview of the PABA spacer's role, mechanism, and impact on ADC development.

The Self-Immolative Mechanism of the PABA Spacer

The PABA spacer is a key component of many enzymatically cleavable linkers, most notably those containing a dipeptide sequence such as valine-citrulline (Val-Cit) that is susceptible to cleavage by lysosomal proteases like Cathepsin B.[1][2] The primary function of the PABA spacer is to ensure the efficient and traceless release of the payload after the enzymatic cleavage event.[3]

The process begins after the ADC is internalized by the target cancer cell and trafficked to the lysosome. Inside the lysosome, Cathepsin B recognizes and cleaves the amide bond between the citrulline and the PABA moiety.[1] This initial cleavage triggers a cascade of spontaneous electronic rearrangements within the PABA spacer, a process known as self-immolation or 1,6-elimination.[4][5] This rearrangement results in the formation of an unstable intermediate, which then fragments to release the free, unmodified payload, carbon dioxide, and an aza-quinone methide species.[5][6] The traceless nature of this release is crucial, as any residual linker fragment attached to the drug could impair its pharmacological activity.[3]

The following diagram illustrates the enzymatic cleavage and subsequent self-immolation of a Val-Cit-PABA linker.

Caption: Mechanism of payload release from a Val-Cit-PABA linker.

Impact of the PABA Spacer on ADC Stability and Efficacy

The stability of the linker in systemic circulation is paramount for a successful ADC. Premature release of the potent payload can lead to severe off-target toxicities.[7][8] The Val-Cit-PABA linker system is designed to be stable in the bloodstream and only become labile in the specific microenvironment of the lysosome.[2][]

Plasma Stability

Studies have demonstrated that Val-Cit-PABA linkers exhibit high stability in human plasma.[6][10] However, a notable species-specific difference exists, with these linkers showing significantly lower stability in mouse plasma due to the activity of carboxylesterase 1c (Ces1c), which can also cleave the linker.[11][12] This discrepancy is a critical consideration during preclinical development and necessitates careful interpretation of rodent model data.

| Species | Condition | % Drug Release (24h) | Reference |

| Human | Serum | 0 | [10] |

| Mouse | Serum | 73-80 | [10] |

Table 1: Comparative stability of a Val-Cit-PABA linked payload in human and mouse serum.

Intracellular Cleavage and Efficacy

The efficiency of the enzymatic cleavage and subsequent self-immolation directly impacts the potency of the ADC. The design of the dipeptide sequence and modifications to the PABA spacer can influence the rate of payload release. For instance, the Val-Cit dipeptide is efficiently cleaved by Cathepsin B, leading to rapid payload release upon lysosomal delivery.[13] The rate of self-immolation can also be modulated by the electronic properties of the payload and any substituents on the PABA ring.[14] Electron-withdrawing groups can accelerate the immolation process.[14]

The following workflow outlines a typical experimental approach to evaluate the efficacy of an ADC employing a PABA-based linker.

Caption: Experimental workflow for ADC efficacy and stability evaluation.

Experimental Protocols

Synthesis of a Val-Cit-PABA Drug-Linker Construct

The synthesis of a drug-linker construct containing the Val-Cit-PABA moiety is a multi-step process. A common approach involves the synthesis of the Mc-Val-Cit-PABOH linker followed by conjugation to the payload.[7]

Materials:

-

L-Citrulline

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

p-Aminobenzyl alcohol (PABOH)

-

Maleimidocaproyl (Mc) group

-

Payload with a suitable conjugation handle (e.g., an amine)

-

Standard organic synthesis reagents and solvents

General Procedure:

-

PABA Incorporation: The p-aminobenzyl alcohol spacer is coupled to the C-terminus of L-Citrulline using a coupling agent like HATU.

-

Dipeptide Formation: The N-terminus of the Cit-PABOH intermediate is then coupled to a protected L-Valine.

-

Maleimide Functionalization: A maleimidocaproyl (Mc) group is introduced to the N-terminus of the Val-Cit-PABOH dipeptide to provide a handle for antibody conjugation.

-

Payload Conjugation: The hydroxyl group of the PABOH moiety is typically activated (e.g., as a p-nitrophenyl carbonate) to facilitate conjugation with an amine-containing payload, forming a carbamate linkage.[3]

-

Purification: The final drug-linker construct is purified using techniques such as high-performance liquid chromatography (HPLC).

Note: This is a generalized procedure. Specific reaction conditions, protecting groups, and purification methods will vary depending on the specific payload and linker chemistry.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC linker in plasma.

Materials:

-

ADC of interest

-

Human and mouse plasma (e.g., from commercial vendors)

-

Phosphate-buffered saline (PBS)

-

Incubator at 37°C

-

LC-MS/MS system

Procedure:

-

Incubate the ADC at a final concentration of 0.05 mg/mL in human and mouse plasma at 37°C.[15]

-

Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

-

Immediately quench the reaction by adding an excess of cold acetonitrile to precipitate plasma proteins.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the amount of released payload and intact ADC.

-

Calculate the percentage of drug release over time.

In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC against target cancer cells.

Materials:

-

Target antigen-expressing cancer cell line

-

Control (antigen-negative) cell line

-

ADC of interest

-

Cell culture medium and supplements

-

96-well plates

-

Cell viability reagent (e.g., MTS or CellTiter-Glo)

-

Plate reader

Procedure:

-

Seed the cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the ADC. Include an untreated control and a control with a non-targeting ADC.

-

Incubate the cells for a period that allows for ADC internalization and payload-induced cell death (typically 72-96 hours).

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure the signal (absorbance or luminescence) using a plate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Conclusion

The p-aminobenzyl alcohol spacer is an indispensable component in the design of modern, effective, and safe antibody-drug conjugates. Its self-immolative mechanism enables the traceless release of active payloads within target cancer cells, a critical feature for maximizing therapeutic efficacy. A thorough understanding of the PABA spacer's chemistry, its interaction with enzymatic triggers, and its stability profile is essential for the successful development of next-generation ADCs. The experimental protocols and data presented in this guide provide a framework for the rational design and evaluation of ADCs incorporating this pivotal linker technology. As ADC research continues to advance, further innovations in self-immolative linker chemistry, including modifications to the PABA scaffold, will undoubtedly lead to even more potent and selective cancer therapies.

References

- 1. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI EUROPE N.V. [tcichemicals.com]

- 2. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iris-biotech.de [iris-biotech.de]

- 4. US7091186B2 - p-Amidobenzylethers in drug delivery agents - Google Patents [patents.google.com]

- 5. Recent advances in self-immolative linkers and their applications in polymeric reporting systems - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00414C [pubs.rsc.org]

- 6. pharmiweb.com [pharmiweb.com]

- 7. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dls.com [dls.com]

- 10. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of attachment site on stability of cleavable antibody drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 14. Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody-Drug Conjugates with Phenol-Containing Payloads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

The Lynchpin of Potent Oncology Therapeutics: A Technical Guide to Maytansinol Derivatives in Antibody-Drug Conjugates

For Immediate Release

[City, State] – [Date] – In the rapidly evolving landscape of targeted cancer therapy, antibody-drug conjugates (ADCs) represent a beacon of hope, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. Among the most promising of these payloads are the maytansinoids, a class of microtubule-targeting agents derived from the parent compound maytansine. This technical guide provides an in-depth exploration of maytansinol and its derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource on their application in ADCs.

Maytansinoids exert their potent anticancer effects by inhibiting tubulin polymerization, a critical process for cell division.[1][2][3] This disruption of the microtubule network leads to mitotic arrest and, ultimately, apoptosis (programmed cell death) in rapidly dividing cancer cells.[1][4] The high cytotoxicity of maytansinoids, often 100 to 1000 times more potent than conventional chemotherapy agents like doxorubicin, initially presented a challenge for their systemic use due to a narrow therapeutic window and significant side effects.[2][4][5] However, the advent of ADC technology has harnessed this potency by enabling targeted delivery directly to tumor cells, thereby minimizing systemic toxicity.[1][2][3]

This guide will delve into the core aspects of maytansinoid-based ADCs, including their mechanism of action, the chemical intricacies of their synthesis and conjugation, and the critical experimental protocols for their evaluation.

Core Concepts: Structure and Mechanism

Maytansine, originally isolated from the Ethiopian shrub Maytenus ovatus, is a 19-membered ansa macrolide.[2][4] Its derivatives, collectively known as maytansinoids, are structurally modified to facilitate conjugation to monoclonal antibodies. Maytansinol, a key derivative, serves as a precursor for the synthesis of widely used maytansinoids such as DM1 (mertansine) and DM4 (ravtansine).[1][5] These derivatives are engineered to contain a chemical handle, often a thiol or disulfide group, that allows for stable linkage to an antibody.[4]

The journey of a maytansinoid-based ADC from administration to cellular demise is a multi-step process. The ADC first circulates in the bloodstream until the monoclonal antibody component recognizes and binds to a specific antigen overexpressed on the surface of cancer cells.[4][6] This binding event triggers receptor-mediated endocytosis, internalizing the ADC into the cell.[6][7] Once inside, the ADC is trafficked to the lysosome, where the acidic environment and enzymatic activity cleave the linker, releasing the potent maytansinoid payload.[6] The liberated maytansinoid then binds to tubulin, disrupting microtubule dynamics and initiating the cascade of events leading to cell death.[1][2]

Signaling Pathways of Maytansinoid-Induced Cell Death

The primary mechanism of action of maytansinoids is the inhibition of microtubule polymerization, leading to mitotic arrest and subsequent apoptosis. The following diagram illustrates the key steps in this signaling pathway.

Caption: Signaling pathway of maytansinoid-based ADCs leading to apoptosis.

Quantitative Data Summary

The efficacy and characteristics of maytansinoid-based ADCs are quantified through various parameters. The following tables summarize key data points from preclinical studies.

Table 1: In Vitro Cytotoxicity of Maytansinoids and ADCs

| Compound/ADC | Cell Line | Target Antigen | IC50 (nM) | Reference |

| Maytansine | BT474 | - | 0.42 | [6] |

| Maytansine | BJAB | - | 0.27 | [6] |

| Anti-HER2-Maytansinoid | BT474 (HER2+) | HER2 | 0.4 | [6] |

| Anti-CD79b-Maytansinoid | BJAB (CD79b+) | CD79b | 0.29 | [6] |

| STRO-001 | Various NHL | CD74 | Sub-nanomolar to nanomolar | [1] |

| SAR566658 | Various CA6+ | CA6 | 1 - 7.3 | [8] |

Table 2: Drug-to-Antibody Ratio (DAR) and its Impact

| ADC | Linker Type | Average DAR | Impact on Clearance | Reference |

| M9346A-sulfo-SPDB-DM4 | Cleavable | ~2 - 6 | Comparable | [9] |

| M9346A-sulfo-SPDB-DM4 | Cleavable | ~9 - 10 | Rapid clearance | [9] |

| J2898A-SMCC-DM1 | Non-cleavable | ~2 - 6 | Comparable | [9] |

| J2898A-SMCC-DM1 | Non-cleavable | ~9 - 10 | Rapid clearance | [9] |

| STRO-001 | Non-cleavable | ~2 | - | [1] |

| IMGC936 | Cleavable | ~2.0 | - | [10][11] |

| Trastuzumab-AJICAP-maytansinoid | - | 1.8 - 1.9 | - | [12] |

Experimental Protocols

The development and evaluation of maytansinoid-based ADCs involve a series of well-defined experimental procedures.

Synthesis of Maytansinoid-Linker Payloads

The synthesis of maytansinoid derivatives with appropriate linkers is a crucial first step. A common strategy involves modifying maytansinol at the C-3 position to introduce a linker with a reactive group for antibody conjugation.[1]

General Protocol for DM1 Synthesis:

-

Thiolation of Maytansinol: Maytansinol is reacted with a reagent such as N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) to introduce a disulfide-containing linker.

-

Purification: The resulting maytansinoid-linker conjugate is purified using chromatographic techniques like silica gel chromatography.

-

Characterization: The structure and purity of the final product are confirmed by methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Antibody-Drug Conjugation

The conjugation of the maytansinoid-linker payload to the antibody is a critical step that determines the drug-to-antibody ratio (DAR) and the overall stability and efficacy of the ADC.

Protocol for Cysteine-Based Conjugation:

-

Antibody Reduction: The interchain disulfide bonds of the monoclonal antibody are partially or fully reduced using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to generate free thiol groups.

-

Conjugation Reaction: The maytansinoid-linker payload, containing a maleimide or other thiol-reactive group, is added to the reduced antibody solution. The reaction is typically carried out at a controlled pH and temperature.

-

Purification of ADC: The resulting ADC is purified to remove unconjugated payload and antibody using techniques like size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

-

Characterization of ADC: The purified ADC is characterized to determine the average DAR, the distribution of drug-loaded species, the level of aggregation, and the amount of free drug.

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC in killing cancer cells that express the target antigen.

Protocol:

-

Cell Seeding: Target cancer cells (antigen-positive) and control cells (antigen-negative) are seeded in 96-well plates and allowed to adhere overnight.

-

ADC Treatment: The cells are treated with serial dilutions of the ADC, the unconjugated antibody, and the free maytansinoid drug for a specified period (e.g., 72-120 hours).

-

Cell Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo assay.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

In Vivo Efficacy Studies in Xenograft Models

These studies evaluate the anti-tumor activity of the ADC in a living organism.

Protocol:

-

Tumor Implantation: Human tumor cells are implanted subcutaneously or orthotopically into immunocompromised mice.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly.

-

ADC Administration: Once the tumors reach a predetermined size, the mice are randomized into treatment groups and administered the ADC, control antibody, or vehicle via intravenous injection.

-

Efficacy Evaluation: Tumor growth is monitored over time. The primary endpoint is typically tumor growth inhibition or regression. Animal body weight and overall health are also monitored to assess toxicity.

Experimental Workflow for ADC Development

The development of a maytansinoid-based ADC follows a structured workflow from initial design to preclinical evaluation.

Caption: A streamlined workflow for the development of maytansinoid ADCs.

Conclusion

Maytansinol derivatives have firmly established themselves as a cornerstone of modern ADC development. Their high potency, coupled with the targeting capabilities of monoclonal antibodies, offers a powerful strategy for the treatment of various cancers. This technical guide has provided a comprehensive overview of the key aspects of maytansinoid-based ADCs, from their fundamental mechanism of action to the detailed experimental protocols required for their development and evaluation. As research continues to refine linker technologies, conjugation methods, and our understanding of tumor biology, the therapeutic potential of maytansinoid ADCs is poised to expand even further, offering new hope to patients with cancer.

References

- 1. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 3. adcreview.com [adcreview.com]

- 4. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]

- 5. Maytansinol Derivatives: Side Reactions as a Chance for New Tubulin Binders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Maytansine-bearing antibody-drug conjugates induce in vitro hallmarks of immunogenic cell death selectively in antigen-positive target cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Preclinical Evaluation of IMGC936, a Next-Generation Maytansinoid-based Antibody-drug Conjugate Targeting ADAM9-expressing Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biological Evaluation of Maytansinoid-Based Site-Specific Antibody-Drug Conjugate Produced by Fully Chemical Conjugation Approach: AJICAP® [imrpress.com]

An In-depth Technical Guide to the Enzymatic Cleavage of Valine-Citrulline Linkers in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the enzymatic cleavage of valine-citrulline (vc) linkers, a critical mechanism for the targeted release of cytotoxic payloads from antibody-drug conjugates (ADCs). Understanding the nuances of this process is paramount for the design and optimization of effective and safe ADC therapeutics.

Introduction to Valine-Citrulline Linkers in ADCs

Valine-citrulline (vc) linkers are a cornerstone of modern ADC design, prized for their relative stability in systemic circulation and susceptibility to cleavage by specific intracellular proteases.[1][2][3] This dipeptide motif, often coupled with a p-aminobenzyl carbamate (PABC) self-immolative spacer, ensures that the potent cytotoxic payload remains attached to the antibody until it reaches the target tumor cell, thereby minimizing off-target toxicity.[1][] The selective release of the drug within the tumor microenvironment or inside the cancer cell enhances the therapeutic index of the ADC.[]

The Primary Cleavage Mechanism: The Role of Cathepsin B

The principal enzyme responsible for the cleavage of the vc-linker is Cathepsin B, a lysosomal cysteine protease.[5][6][7] Cathepsin B is often overexpressed in various tumor types, making the vc-linker an effective trigger for drug release in cancer cells.[5]

Upon binding to its target antigen on the cancer cell surface, the ADC is internalized, typically through receptor-mediated endocytosis.[8][9] The ADC-antigen complex is then trafficked through the endosomal-lysosomal pathway.[8][9] The acidic environment of the lysosome (pH 4.5-5.0) provides the optimal conditions for Cathepsin B activity.[5][6] Cathepsin B recognizes and cleaves the amide bond between the valine and citrulline residues of the linker.[][10] This initial cleavage event triggers a cascade of electronic rearrangements within the PABC spacer, leading to its self-immolation and the subsequent release of the active cytotoxic drug into the cytoplasm of the cancer cell.[1][10]

While Cathepsin B is the primary enzyme, studies have shown that other lysosomal proteases, such as Cathepsin L and Cathepsin S, can also contribute to vc-linker cleavage, albeit with varying efficiencies.[3][10] Interestingly, some research suggests that Cathepsin B may not be strictly essential for the cytotoxic activity of some vc-ADCs, indicating a degree of redundancy in the lysosomal protease system.[11][12]

Signaling Pathway for ADC Internalization and Cleavage

Factors Influencing vc-Linker Cleavage and Stability

While designed for intracellular cleavage, the stability of vc-linkers in the systemic circulation is not absolute and can be influenced by other enzymes, which can lead to premature drug release and potential off-target toxicities.

Premature Cleavage by Neutrophil Elastase

Human neutrophil elastase, a serine protease released by neutrophils, has been shown to cleave the vc-linker.[13][14] This can be a contributing factor to the neutropenia observed with some vc-ADCs, as the premature release of the cytotoxic payload can harm healthy neutrophils.[13][14]

Species-Specific Instability: Carboxylesterase 1C in Rodents

Preclinical evaluation of vc-ADCs in rodent models can be challenging due to the presence of carboxylesterase 1C (Ces1c) in mouse and rat plasma.[14][15][16][17] This enzyme can hydrolyze the vc-linker, leading to rapid clearance of the ADC and an underestimation of its therapeutic potential in humans, where a corresponding plasma carboxylesterase with the same activity is absent.[15][17]

Linker Modification for Enhanced Stability

To address the issue of premature cleavage, researchers have developed modified linkers with improved plasma stability. Tripeptide linkers, such as glutamic acid-valine-citrulline (EVCit) and glutamic acid-glycine-citrulline (EGCit), have been shown to be more resistant to cleavage by neutrophil elastase and carboxylesterase 1C while retaining their susceptibility to intracellular Cathepsin B.

Quantitative Analysis of vc-Linker Cleavage

The following tables summarize key quantitative data related to the stability and cleavage of vc-linkers from various studies.

Table 1: In Vitro Plasma Stability of vc-ADCs

| ADC Linker | Species | Incubation Time (days) | Remaining Conjugated ADC (%) | Reference |

| vc-MMAE | Human | 7 | ~85 | [18] |

| vc-MMAE | Mouse (C57BL/6) | 7 | ~20 | [18] |

| vc-MMAE | Rat (Sprague Dawley) | 6 | ~75 (aggregation observed) | [19] |

| vc-MMAE | Cynomolgus Monkey | 6 | ~80 | [19] |

Table 2: Enzymatic Cleavage of vc-Linkers

| Linker | Enzyme | Relative Cleavage Rate | Reference |

| Val-Cit | Cathepsin B | High | [6][20] |

| Val-Ala | Cathepsin B | Moderate | F.A.S.T. Laboratories |

| Phe-Lys | Cathepsin B | High | F.A.S.T. Laboratories |

Experimental Protocols for Assessing vc-Linker Cleavage

Detailed and robust experimental protocols are essential for accurately characterizing the stability and cleavage of vc-linkers.

In Vitro Cathepsin B Cleavage Assay

This assay evaluates the susceptibility of the vc-linker to its primary cleavage enzyme.

Methodology:

-

Reagents and Materials:

-

ADC with vc-linker

-

Recombinant human Cathepsin B

-

Assay Buffer: 100 mM sodium acetate, 10 mM DTT, pH 5.5

-

Quenching solution: Acetonitrile with an internal standard

-

LC-MS/MS system

-

-

Procedure:

-

Prepare a solution of the ADC in the assay buffer to a final concentration of 1-10 µM.

-

Initiate the reaction by adding Cathepsin B to a final concentration of 20-100 nM.

-

Incubate the reaction mixture at 37°C.

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots of the reaction mixture.

-

Immediately quench the reaction by adding an equal volume of the quenching solution.

-

Centrifuge the samples to pellet any precipitated protein.

-

Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.

-

In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC in plasma from different species to identify potential premature cleavage.

Methodology:

-

Reagents and Materials:

-

ADC with vc-linker

-

Plasma (human, mouse, rat, cynomolgus monkey)

-

Phosphate-buffered saline (PBS)

-

Protein A or Protein G magnetic beads

-

Elution buffer: 0.1 M glycine-HCl, pH 2.7

-

Neutralization buffer: 1 M Tris-HCl, pH 8.0

-

LC-MS/MS system and/or HIC-HPLC system

-

-

Procedure:

-

Incubate the ADC at a final concentration of 50-100 µg/mL in plasma at 37°C.

-

At specified time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots of the plasma-ADC mixture.

-

Capture the ADC from the plasma using Protein A or Protein G magnetic beads.

-

Wash the beads with PBS to remove unbound plasma proteins.

-

Elute the ADC from the beads using the elution buffer and immediately neutralize with the neutralization buffer.

-

Analyze the eluted ADC to determine the drug-to-antibody ratio (DAR) using HIC-HPLC or to quantify the total conjugated antibody by LC-MS.

-

The plasma supernatant can be analyzed by LC-MS/MS to quantify the amount of prematurely released payload.

-

Drug-to-Antibody Ratio (DAR) Analysis by Hydrophobic Interaction Chromatography (HIC)

HIC is a standard method to determine the average DAR and the distribution of different drug-loaded species in an ADC sample.

Methodology:

-

Reagents and Materials:

-

ADC sample

-

HIC column (e.g., Butyl-NPR)

-

Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)

-

Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

-

HPLC system with a UV detector

-

-

Procedure:

-

Equilibrate the HIC column with Mobile Phase A.

-

Inject the ADC sample onto the column.

-

Elute the different ADC species using a linear gradient from Mobile Phase A to Mobile Phase B. More hydrophobic species (higher DAR) will elute later.

-

Monitor the elution profile at 280 nm.

-

Integrate the peak areas corresponding to each drug-loaded species (DAR0, DAR2, DAR4, etc.).

-

Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area of each species * DAR of each species) / Σ (Total Peak Area)

-

Experimental Workflow for ADC Stability and Cleavage Analysis

Conclusion

The enzymatic cleavage of valine-citrulline linkers is a sophisticated and highly effective mechanism for the targeted delivery of cytotoxic agents in ADC therapy. A thorough understanding of the enzymes involved, the intracellular trafficking pathways, and the factors influencing linker stability is crucial for the rational design of next-generation ADCs with improved efficacy and safety profiles. The experimental protocols and quantitative data presented in this guide provide a framework for the comprehensive evaluation of vc-linker performance in preclinical and clinical development. As the field of ADCs continues to evolve, the optimization of linker technology will remain a key determinant of therapeutic success.

References

- 1. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neutrophil Elastase Promotes Linker Cleavage and Paclitaxel Release from an Integrin‐Targeted Conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iphasebiosci.com [iphasebiosci.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Fate of Antibody-Drug Conjugates in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. waters.com [waters.com]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. researchgate.net [researchgate.net]

- 17. aacrjournals.org [aacrjournals.org]

- 18. ADC Plasma Stability Assay [iqbiosciences.com]

- 19. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

SC-VC-PAB-N-Me-L-Ala-Maytansinol: A Technical Guide to Stability and Solubility

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and solubility profile of SC-VC-PAB-N-Me-L-Ala-Maytansinol, a potent cytotoxic agent commonly used in the development of Antibody-Drug Conjugates (ADCs). This document details the intrinsic properties of the molecule, methodologies for its characterization, and its mechanism of action, offering critical insights for its application in oncology research and drug development.

Introduction

SC-VC-PAB-N-Me-L-Ala-Maytansinol is a highly potent maytansinoid derivative designed for targeted cancer therapy. It comprises a maytansinol payload linked via a sophisticated linker system. This linker, composed of a sulfocysteine (SC), a valine-citrulline (VC) dipeptide, a p-aminobenzylcarbamate (PAB) self-immolative spacer, and an N-methyl-L-alanine (N-Me-L-Ala) component, is engineered for stability in systemic circulation and efficient cleavage within the target cancer cell. Understanding the stability and solubility of this entire construct is paramount for the successful development of effective and safe ADCs.

Physicochemical Properties

A summary of the key physicochemical properties of SC-VC-PAB-N-Me-L-Ala-Maytansinol is provided below.

| Property | Value | Reference |

| CAS Number | 2226467-76-9 | [1] |

| Molecular Formula | C65H89ClN10O20 | [1] |

| Purity | >98% | [2] |

Solubility Profile

The solubility of SC-VC-PAB-N-Me-L-Ala-Maytansinol is a critical parameter influencing its formulation, handling, and bioavailability. Due to the hydrophobic nature of the maytansinoid payload, the overall solubility of the ADC can be challenging.[3][]

Solubility in Organic Solvents

SC-VC-PAB-N-Me-L-Ala-Maytansinol exhibits good solubility in various organic solvents. This is particularly relevant for the preparation of stock solutions.

| Solvent | Concentration | Observations |

| DMSO | ≥ 2.5 mg/mL (3.85 mM) | Clear solution; may require sonication to aid dissolution.[5] |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL (3.85 mM) | Clear solution.[5] |

| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (3.85 mM) | Clear solution.[5] |

Aqueous Solubility

Stability Profile

The stability of the linker-payload is a crucial determinant of an ADC's therapeutic index, ensuring it remains intact in circulation to minimize off-target toxicity while enabling efficient payload release at the tumor site.

Linker Stability

The valine-citrulline (VC) component of the linker is designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are abundant in the intracellular environment of cancer cells. However, the VC-PABC linker has been shown to be susceptible to premature cleavage in rodent plasma by carboxylesterase 1C.[6] The stability of this linker can be influenced by chemical modifications.

pH and Temperature Stability

The stability of maytansinoid-based ADCs can be affected by pH and temperature. Generally, maytansinoids exhibit good stability under aqueous conditions.[7] However, conjugation to an antibody can decrease the overall thermal stability of the protein. Studies on trastuzumab-MCC-maytansinoid have shown that while the ADC is relatively stable at 4°C, aggregation can occur at higher temperatures.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the stability and solubility of SC-VC-PAB-N-Me-L-Ala-Maytansinol and its corresponding ADCs.

Protocol for Determining Aqueous Solubility (Thermodynamic)

This protocol outlines the determination of the equilibrium solubility of SC-VC-PAB-N-Me-L-Ala-Maytansinol in aqueous buffers.

Materials:

-

SC-VC-PAB-N-Me-L-Ala-Maytansinol

-

Phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 6.5, 7.4)

-

DMSO

-

Orbital shaker

-

Microcentrifuge

-

HPLC system with a suitable column (e.g., C18) and UV detector

Procedure:

-

Prepare a stock solution of SC-VC-PAB-N-Me-L-Ala-Maytansinol in DMSO at a high concentration (e.g., 10 mg/mL).

-

Add a small aliquot of the DMSO stock solution to each of the aqueous buffers to create a supersaturated solution. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

-

Equilibrate the samples by shaking at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the samples at high speed to pellet the undissolved compound.

-

Carefully collect the supernatant and analyze the concentration of the dissolved compound by a validated HPLC method.

-

The solubility is reported as the concentration of the compound in the supernatant.

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol for Assessing Plasma Stability

This protocol describes a method to evaluate the stability of an ADC containing SC-VC-PAB-N-Me-L-Ala-Maytansinol in plasma.

Materials:

-

ADC conjugated with SC-VC-PAB-N-Me-L-Ala-Maytansinol

-

Human plasma (or plasma from other species of interest)

-

PBS

-

Incubator at 37°C

-

Analytical methods for ADC characterization (e.g., SEC-HPLC for aggregation, HIC-HPLC for DAR, and LC-MS/MS for quantification of released payload)

Procedure:

-

Incubate the ADC in plasma at a defined concentration (e.g., 100 µg/mL) at 37°C.

-

At various time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw aliquots of the incubation mixture.

-

Immediately stop any enzymatic reactions, for example, by adding a quenching solution or by freezing at -80°C.

-

Analyze the samples to assess changes in the ADC over time:

-

Aggregation: Use Size Exclusion Chromatography (SEC-HPLC) to monitor the formation of high molecular weight species.

-

Drug-to-Antibody Ratio (DAR): Employ Hydrophobic Interaction Chromatography (HIC-HPLC) to determine the average DAR and detect any changes indicating payload deconjugation.[6][7]

-

Payload Release: Utilize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the concentration of the free SC-VC-PAB-N-Me-L-Ala-Maytansinol payload in the plasma.[6][9]

-

Caption: Workflow for ADC Plasma Stability Assessment.

Protocol for Thermal Stability Assessment

This protocol uses Differential Scanning Calorimetry (DSC) to evaluate the thermal stability of an ADC.

Materials:

-

ADC conjugated with SC-VC-PAB-N-Me-L-Ala-Maytansinol

-

Unconjugated antibody (as a control)

-

Formulation buffer

-

Differential Scanning Calorimeter

Procedure:

-

Prepare the ADC and unconjugated antibody samples in the desired formulation buffer at a concentration of approximately 0.5-1 mg/mL.[7]

-

Load the samples and a matching buffer reference into the DSC instrument.

-

Scan the samples over a temperature range (e.g., 20°C to 100°C) at a constant scan rate (e.g., 1°C/min).[7]

-

Analyze the resulting thermograms to determine the melting temperatures (Tm) of the different antibody domains (Fab and Fc).

-

A decrease in the Tm of the ADC compared to the unconjugated antibody indicates a reduction in thermal stability due to conjugation.[7]

Mechanism of Action: Signaling Pathway

The cytotoxic effect of maytansinol, the active payload, is primarily mediated through its interaction with tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest, and ultimately, apoptosis.[10]

Mechanism:

-

Tubulin Binding: Maytansinol binds to tubulin at or near the vinca alkaloid binding site.[10]

-

Inhibition of Microtubule Assembly: This binding inhibits the polymerization of tubulin into microtubules.[10]

-

Microtubule Disruption: The dynamic instability of microtubules is suppressed, which is essential for proper mitotic spindle formation.[10]

-

Cell Cycle Arrest: The disruption of the mitotic spindle leads to an arrest of the cell cycle, typically at the G2/M phase.[11][12][13]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to caspase activation and programmed cell death.[11][12]

Caption: Maytansinol's Mechanism of Action.

Conclusion

SC-VC-PAB-N-Me-L-Ala-Maytansinol is a complex and highly potent ADC payload that requires careful characterization of its stability and solubility to ensure the development of safe and effective cancer therapeutics. This technical guide provides a foundational understanding of these critical attributes and outlines robust experimental protocols for their assessment. Researchers and drug developers are encouraged to perform these detailed characterizations to optimize ADC design and formulation, ultimately leading to improved clinical outcomes.

References

- 1. SC-VC-PAB-N-Me-L-Ala-Maytansinol | C65H89ClN10O20 | CID 155091914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biocompare.com [biocompare.com]

- 3. Solubility of ADCs | Evidentic GmbH [evidentic.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. article.imrpress.com [article.imrpress.com]

- 9. Quantitative analysis of maytansinoid (DM1) in human serum by on-line solid phase extraction coupled with liquid chromatography tandem mass spectrometry - Method validation and its application to clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. dovepress.com [dovepress.com]

- 13. Induction of Cell Cycle Arrest, Apoptosis, and Reducing the Expression of MCM Proteins in Human Lung Carcinoma A549 Cells by Cedrol, Isolated from Juniperus chinensis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Development of Maytansinoid-Based Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Maytansinoid-based antibody-drug conjugates (ADCs) represent a significant class of targeted cancer therapeutics, combining the specificity of monoclonal antibodies with the potent cytotoxic activity of maytansinoid payloads. This guide provides a comprehensive technical overview of the discovery, development, mechanism of action, and key experimental protocols associated with these powerful anti-cancer agents. From the initial isolation of maytansine to the clinical success of approved ADCs like trastuzumab emtansine (Kadcyla®) and mirvetuximab soravtansine (Elahere®), this document delves into the critical aspects of payload synthesis, linker technology, conjugation strategies, and the preclinical and clinical evaluation of these complex biotherapeutics. Detailed methodologies for essential in vitro and in vivo assays are provided to equip researchers with the practical knowledge required for the advancement of next-generation maytansinoid-based ADCs.

Introduction: From Natural Product to Targeted Therapy

The journey of maytansinoids in oncology began with the discovery of maytansine in the 1970s from the Ethiopian shrub Maytenus serrata.[1] Maytansine and its analogs, collectively known as maytansinoids, are potent microtubule-targeting agents that induce mitotic arrest and apoptosis in cancer cells.[1] Despite their powerful anti-tumor activity, early clinical trials with systemic administration of maytansine were hampered by severe dose-limiting toxicities, including neurotoxicity and gastrointestinal issues, leading to a narrow therapeutic window.[1]

The advent of antibody-drug conjugate technology provided a renewed opportunity for maytansinoids in cancer therapy. By chemically linking these highly potent cytotoxic agents to monoclonal antibodies that target tumor-associated antigens, it became possible to deliver the maytansinoid payload directly to cancer cells, thereby minimizing systemic exposure and associated toxicities.[1] This targeted approach has led to the successful development and approval of maytansinoid-based ADCs for the treatment of various cancers.[1]

The Maytansinoid Payloads: DM1 and DM4

The two most clinically relevant maytansinoid payloads are DM1 (mertansine) and DM4 (ravtansine). These derivatives of maytansine have been chemically modified to incorporate a thiol group, enabling their conjugation to linker molecules.[2]

-

DM1 (N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)-maytansine): A derivative of maytansine that is a potent inhibitor of tubulin polymerization. It is the cytotoxic payload in the FDA-approved ADC, trastuzumab emtansine.[]

-

DM4 (N2'-deacetyl-N2'-(4-mercapto-4-methyl-1-oxopentyl)-maytansine): Another potent maytansinoid derivative with a sterically hindered thiol group, which can influence the stability and release characteristics of the payload from the linker.[4][5] It is the cytotoxic payload in the FDA-approved ADC, mirvetuximab soravtansine.[6][7]

The choice of maytansinoid payload can impact the overall efficacy and safety profile of the ADC.

Linker Chemistry and Conjugation Strategies

The linker is a critical component of an ADC, connecting the antibody to the cytotoxic payload. It must be stable in systemic circulation to prevent premature release of the payload, yet allow for efficient cleavage and release of the active drug within the target cancer cell. Maytansinoid ADCs have utilized both cleavable and non-cleavable linkers.

3.1. Linker Types:

-

Non-cleavable Linkers: These linkers, such as SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), form a stable thioether bond between the antibody and the maytansinoid. The release of the payload relies on the complete lysosomal degradation of the antibody, resulting in a payload-linker-amino acid catabolite. Trastuzumab emtansine utilizes the SMCC linker.[8]

-

Cleavable Linkers: These linkers are designed to be cleaved by specific conditions within the tumor microenvironment or inside the cancer cell.

-

Disulfide Linkers: These linkers, such as SPDB (N-succinimidyl-4-(2-pyridyldithio)butyrate), contain a disulfide bond that can be cleaved by intracellular reducing agents like glutathione, which is present in higher concentrations in the cytoplasm of cancer cells. Mirvetuximab soravtansine employs a disulfide linker.[6]

-

3.2. Conjugation Strategies:

The most common method for conjugating maytansinoids to antibodies is through the random modification of surface-exposed lysine residues.[9] This approach utilizes the amine groups of lysine residues to react with an activated linker-payload, resulting in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs).[9] While effective, this method can lead to batch-to-batch variability and a less defined product. Site-specific conjugation technologies are being developed to produce more homogeneous ADCs with a defined DAR, which can lead to an improved therapeutic index.

Mechanism of Action of Maytansinoid-Based ADCs

The mechanism of action of a maytansinoid-based ADC involves a multi-step process that culminates in the targeted killing of cancer cells.

dot graph "Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.6, ranksep=1.2, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];

subgraph "cluster_extracellular" { label="Extracellular Space"; bgcolor="#FFFFFF"; "ADC" [label="Maytansinoid-ADC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Antigen" [label="Tumor Antigen", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

subgraph "cluster_intracellular" { label="Cancer Cell"; bgcolor="#FFFFFF"; "Endosome" [label="Endosome", fillcolor="#FBBC05", fontcolor="#202124"]; "Lysosome" [label="Lysosome", fillcolor="#FBBC05", fontcolor="#202124"]; "Payload_Release" [label="Maytansinoid\nPayload Release", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Tubulin" [label="Tubulin Dimers", fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Microtubule_Disruption" [label="Microtubule Disruption", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Mitotic_Arrest" [label="Mitotic Arrest\n(G2/M Phase)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Apoptosis" [label="Apoptosis", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

"ADC" -> "Antigen" [label="1. Binding"]; "Antigen" -> "Endosome" [label="2. Internalization\n(Endocytosis)"]; "Endosome" -> "Lysosome" [label="3. Trafficking"]; "Lysosome" -> "Payload_Release" [label="4. Linker Cleavage/\nAntibody Degradation"]; "Payload_Release" -> "Tubulin" [label="5. Binding to Tubulin"]; "Tubulin" -> "Microtubule_Disruption" [label="Inhibition of\nPolymerization"]; "Microtubule_Disruption" -> "Mitotic_Arrest"; "Mitotic_Arrest" -> "Apoptosis" [label="Activation of\nApoptotic Pathways"]; } digraph "Signaling_Pathway_of_Maytansinoid-Induced_Apoptosis" { graph [bgcolor="#F1F3F4", fontname="Arial", nodesep=0.5, ranksep=1]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];

"Maytansinoid" [label="Maytansinoid", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Microtubule_Disruption" [label="Microtubule Disruption", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Mitotic_Arrest" [label="Mitotic Arrest", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "JNK_Activation" [label="JNK Pathway\nActivation", fillcolor="#FBBC05", fontcolor="#202124"]; "AP1_Formation" [label="c-Jun Phosphorylation\n&\nAP-1 Formation", fillcolor="#FBBC05", fontcolor="#202124"]; "Bcl2_Modulation" [label="Bcl-2 Family\nModulation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Caspase_Activation" [label="Caspase Cascade\nActivation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Apoptosis" [label="Apoptosis", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Maytansinoid" -> "Microtubule_Disruption" [label="Inhibits tubulin polymerization"]; "Microtubule_Disruption" -> "Mitotic_Arrest"; "Mitotic_Arrest" -> "JNK_Activation" [label="Stress Signal"]; "JNK_Activation" -> "AP1_Formation"; "AP1_Formation" -> "Bcl2_Modulation" [label="Transcriptional Regulation\nof Pro-apoptotic Genes\n(e.g., Bak, Fas-L)"]; "Mitotic_Arrest" -> "Bcl2_Modulation" [label="Phosphorylation &\nInactivation of\nAnti-apoptotic Bcl-2"]; "Bcl2_Modulation" -> "Caspase_Activation" [label="Mitochondrial Pathway"]; "Caspase_Activation" -> "Apoptosis"; } digraph "ADC_Development_Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial", rankdir=TB]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];

"Target_Selection" [label="Target Antigen\nSelection & Validation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Antibody_Development" [label="Antibody Generation\n& Engineering", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Payload_Linker_Synthesis" [label="Payload & Linker\nSynthesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Conjugation" [label="ADC Conjugation\n& Purification", fillcolor="#FBBC05", fontcolor="#202124"]; "In_Vitro_Characterization" [label="In Vitro\nCharacterization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "In_Vivo_Studies" [label="In Vivo Preclinical\nEfficacy & Toxicology", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Clinical_Development" [label="Clinical Development\n(Phase I, II, III)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Target_Selection" -> "Antibody_Development"; "Antibody_Development" -> "Conjugation"; "Payload_Linker_Synthesis" -> "Conjugation"; "Conjugation" -> "In_Vitro_Characterization"; "In_Vitro_Characterization" -> "In_Vivo_Studies" [label="Lead Candidate\nSelection"]; "In_Vivo_Studies" -> "Clinical_Development" [label="IND-Enabling\nStudies"]; }

Quantitative Data Summary

The following tables summarize key quantitative data for approved and investigational maytansinoid-based ADCs.

Table 1: In Vitro Cytotoxicity of Maytansinoid-Based ADCs

| ADC Name (Target) | Cell Line | IC50 (ng/mL or nM) | Reference |

| Trastuzumab emtansine (HER2) | KMCH-1 (High HER2) | 0.031 µg/mL | [10] |

| Trastuzumab emtansine (HER2) | Mz-ChA-1 (High HER2) | 1.3 µg/mL | [10] |

| Trastuzumab emtansine (HER2) | KKU-100 (Low HER2) | 4.3 µg/mL | [10] |

| Mirvetuximab soravtansine (FRα) | Various | 500 nM | [11] |

| IMGC936 (ADAM9) | NCI-H1703, SKMES-1, CaLu3, DLD-1 | Potent cytotoxicity | [12] |

| Zt/g4-DM1 (RON) | H2228, H358, T-47D | Tumoristatic concentration: 2.02, 1.94, 6.25 mg/kg | [13] |

Table 2: Preclinical In Vivo Efficacy of Maytansinoid-Based ADCs

| ADC Name | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |

| Trastuzumab emtansine | SBC-3/SN-38 (SCLC) | Not specified | Significant suppression vs. trastuzumab | [14][15][16] |

| Trastuzumab emtansine | KMCH-1 (BTC) | 20 mg/kg, q3w x 2 | 108% | [10] |

| Trastuzumab emtansine | Mz-ChA-1 (BTC) | 20 mg/kg, q3w x 2 | 75% | [10] |

| Zt/g4-DM1 | H2228, H358, T-47D | 20 mg/kg, q12d x 2 | >95% | [13] |

Table 3: Clinical Efficacy of Approved Maytansinoid-Based ADCs

| ADC Name | Indication | Clinical Trial | Objective Response Rate (ORR) | Reference |

| Trastuzumab emtansine | HER2+ Metastatic Breast Cancer | EMILIA | 43.6% | [17] |

| Mirvetuximab soravtansine | FRα-high Platinum-Resistant Ovarian Cancer | SORAYA | 32.4% (Investigator assessed) | [1][6][7][18] |

| Mirvetuximab soravtansine | FRα-high Platinum-Resistant Ovarian Cancer | MIRASOL | 60% | [19] |

Table 4: Pharmacokinetic Parameters of Approved Maytansinoid-Based ADCs

| ADC Name | Parameter | Value | Unit | Reference |

| Trastuzumab emtansine | Clearance | 0.676 | L/day | [1][20] |